1-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(3-methylbutyl)urea
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Overview
Description
1-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(3-methylbutyl)urea is a complex organic compound that features a triazole ring, a pyridine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(3-methylbutyl)urea typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting isonicotinohydrazide with iso-thiocyanatobenzene in ethanol under reflux conditions.
Attachment of the Sulfanyl Group: The triazole compound is then reacted with 2-chloroacetonitrile in the presence of NaOH to introduce the sulfanyl group.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with 3-methylbutyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(3-methylbutyl)urea can undergo various chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Electrophilic Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
1-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(3-methylbutyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The unique structure of the compound can be utilized in the design of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(3-methylbutyl)urea involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
1-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(3-methylbutyl)urea is unique due to its combination of a triazole ring, a pyridine ring, and a urea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C23H28N6O2S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[[4-(4-ethylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylbutylcarbamoyl)acetamide |
InChI |
InChI=1S/C23H28N6O2S/c1-4-17-5-7-19(8-6-17)29-21(18-10-12-24-13-11-18)27-28-23(29)32-15-20(30)26-22(31)25-14-9-16(2)3/h5-8,10-13,16H,4,9,14-15H2,1-3H3,(H2,25,26,30,31) |
InChI Key |
UOWFFCKFPQXZLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC(=O)NCCC(C)C)C3=CC=NC=C3 |
Origin of Product |
United States |
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